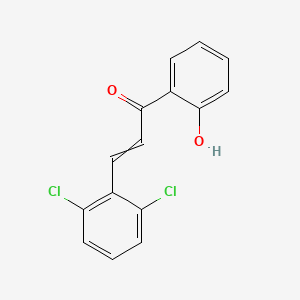

2,6-Dichloro-2'-hydroxychalcone

Description

Structure

3D Structure

Properties

CAS No. |

73110-44-8 |

|---|---|

Molecular Formula |

C15H10Cl2O2 |

Molecular Weight |

293.1 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H |

InChI Key |

DBQYHWPRRQKNKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 2,6 Dichloro 2 Hydroxychalcone

The synthesis of 2,6-Dichloro-2'-hydroxychalcone, like other chalcones, primarily relies on the Claisen-Schmidt condensation. mdpi.comtaylorandfrancis.com This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). taylorandfrancis.com In the case of this compound, the reactants are 2'-hydroxyacetophenone (B8834) and 2,6-dichlorobenzaldehyde.

Claisen-Schmidt Condensation: Optimized Protocols for Halogenated Derivatives

The Claisen-Schmidt condensation is a versatile and widely used method for synthesizing chalcones. mdpi.comtaylorandfrancis.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. taylorandfrancis.comacs.org The yield of the reaction can be influenced by factors such as the nature of the reactants, the catalyst used, and the reaction conditions. taylorandfrancis.com For halogenated derivatives like this compound, the reaction involves the condensation of an appropriately substituted 2'-hydroxyacetophenone with a halogenated benzaldehyde. researchgate.netresearchgate.net Studies have shown that the introduction of a chlorine atom can positively affect the antimicrobial activity of the resulting chalcone (B49325). researchgate.net

The general mechanism of the Claisen-Schmidt condensation involves the formation of an enolate ion from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily dehydrates to form the stable α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

Advanced Synthetic Techniques (e.g., Sonochemical and Ball Mill Synthesis)

In recent years, more environmentally friendly and efficient methods for chalcone synthesis have been developed, including sonochemical and ball mill techniques.

Sonochemical Synthesis: Ultrasound irradiation has been shown to significantly enhance the rate of the Claisen-Schmidt condensation, leading to higher yields in shorter reaction times. nih.govresearchgate.netsigmaaldrich.com This method is considered energy-efficient, with reports of up to 90% energy saving compared to conventional heating methods. nih.gov The synthesis is often carried out at room temperature, further contributing to its green credentials. researchgate.net

Ball Mill Synthesis: Mechanochemical synthesis using a ball mill offers a solvent-free or liquid-assisted grinding approach to the Claisen-Schmidt condensation. researchgate.nettandfonline.comresearchgate.netconsensus.appmdpi.com This technique is known for its high efficiency, short reaction times, and simple work-up procedures. tandfonline.com For the synthesis of 2'-hydroxychalcones, a mixture of the substituted 2'-hydroxyacetophenone and benzaldehyde is ground with a solid base, such as potassium hydroxide. researchgate.netconsensus.appmdpi.com This method has been successfully applied to the synthesis of a library of 2'-hydroxychalcone (B22705) derivatives with high yields. researchgate.netconsensus.appmdpi.com

Spectroscopic and Spectrometric Elucidation of Molecular Structure

The molecular structure of this compound is confirmed through various spectroscopic and spectrometric techniques, which provide detailed information about its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of chalcones. nih.gov

In the ¹H NMR spectrum of 2'-hydroxychalcones, a characteristic downfield signal for the hydroxyl proton is observed, typically in the range of δ 10.41-13.23 ppm, due to intramolecular hydrogen bonding with the carbonyl group. fabad.org.tr The vinylic protons (Hα and Hβ) of the α,β-unsaturated system appear as doublets, and their coupling constant (J) helps determine the stereochemistry of the double bond. A large coupling constant (around 15-16 Hz) is indicative of a trans configuration. fabad.org.tr

In the ¹³C NMR spectrum, the carbonyl carbon gives a characteristic signal in the range of δ 186.6-196.8 ppm. fabad.org.tr The α- and β-carbons of the enone system resonate at approximately δ 116.1-128.1 and δ 136.9-145.4 ppm, respectively. fabad.org.tr The signals for the aromatic carbons provide further confirmation of the substitution pattern on the two phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The IR spectrum of a 2'-hydroxychalcone typically shows a broad absorption band for the hydroxyl (-OH) group. nih.gov The carbonyl (C=O) stretching vibration is observed in the region of 1600–1700 cm⁻¹. fabad.org.tr The presence of a C=C double bond from the enone system and the aromatic rings also gives rise to characteristic absorption bands. fabad.org.trnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its structural confirmation. The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight. uni.luchemspider.comechemi.com The fragmentation pattern of chalcones typically involves the loss of the phenyl groups from either ring A or ring B, as well as the loss of a carbon monoxide (CO) molecule. fabad.org.tr

Structure Activity Relationship Sar Studies and Mechanistic Insights

The Role of Dichloro-Substitution (2,6-Positions) on Biological Activity

The presence and positioning of halogen atoms on the chalcone (B49325) scaffold are known to dramatically influence its bioactivity. The 2,6-dichloro substitution pattern on the B-ring of 2,6-dichloro-2'-hydroxychalcone is a critical determinant of its efficacy and interaction with biological targets.

Positional Isomerism and Differential Efficacy

The specific location of the two chlorine atoms on the B-ring is not arbitrary and significantly impacts the compound's biological profile. Research comparing different positional isomers of dichloro-substituted chalcones reveals substantial differences in their effectiveness. For instance, studies on various dichloro-substituted chalcones and their derivatives have shown that the positioning of the chlorine atoms can lead to an eight-fold difference in inhibitory concentrations (IC50) for certain biological activities. nih.gov

Influence on Molecular Interactions with Biological Targets

The 2,6-dichloro substitution pattern directly influences how the chalcone interacts with its molecular targets. The two chlorine atoms in the ortho positions of the B-ring create significant steric hindrance, which can force the B-ring to rotate out of the plane of the enone bridge. This non-planar conformation can be crucial for fitting into the binding pocket of a specific enzyme or receptor.

For example, research on chalcone derivatives as estrogen receptor modulators found that a compound featuring 2,6-dichloro functionalities exhibited the strongest affinity for estrogen receptor α compared to other substitution patterns. ljmu.ac.uk This suggests that the specific conformation and electronic properties endowed by the 2,6-dichloro substitution are optimal for binding to this particular receptor. Molecular targets for chalcones are diverse and include key cellular components like microtubules and various kinases. nih.govresearchgate.net The interaction with these targets is highly dependent on the chalcone's structure. Dihalogenated chalcones have been identified as microtubule stabilizers, indicating a direct interaction with tubulin. nih.govresearchgate.net The precise nature of this binding, whether it's hydrogen bonding, hydrophobic interactions, or other non-covalent forces, is dictated by the substituent pattern on the aromatic rings.

Significance of the 2'-Hydroxy Moiety in Bioactivity Modulation

The hydroxyl group at the 2'-position of the A-ring is a hallmark of many biologically active chalcones and plays a pivotal role in modulating the activity of this compound. nih.govmdpi.com This group can significantly influence the molecule's properties through several mechanisms.

Firstly, the 2'-hydroxy group can act as a hydrogen bond donor and acceptor, which is critical for anchoring the molecule within the active site of a target protein. This interaction can increase the binding affinity and, consequently, the biological potency. For example, the neutrophil oxidative inhibition ability of certain chalcones has been found to be dependent on the presence of a 2′-hydroxy substituent on the A-ring. mdpi.com

Secondly, the 2'-hydroxy group can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the enone bridge. This interaction locks the A-ring and the carbonyl group into a more planar and rigid conformation, which can be favorable for certain biological activities. This conformational restriction can enhance selectivity for a particular target.

Furthermore, the 2'-hydroxy group is known to be a key moiety for enhancing the antioxidant activity of chalcones. nih.gov It can contribute to radical scavenging activity, which is a crucial component of anti-inflammatory and chemopreventive effects. mdpi.com The presence of this hydroxyl group has been linked to the inhibition of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor (TNF)-α. researchgate.net

Impact of Substituents on A and B Aromatic Rings on Pharmacological Profiles

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing)

The electronic nature of substituents on the aromatic rings can significantly alter the reactivity and biological activity of the chalcone molecule. nih.gov Electron-withdrawing groups (EWGs), such as the chlorine atoms in this compound, decrease the electron density of the aromatic ring. This can make the α,β-unsaturated carbonyl system a more potent Michael acceptor, enhancing its ability to form covalent bonds with nucleophilic residues (like cysteine) in target proteins. researchgate.net The strong electron-withdrawing effect of fluorine, for instance, is often the basis for major differences in the biological properties of otherwise similar compounds. nih.gov

The following table summarizes the effect of different substituents on the B-ring of 2'-hydroxychalcones on their inhibitory activity against PGE2 production.

| Compound ID | B-Ring Substituent(s) | PGE2 Inhibition (%) at 10 µM |

| CH.03 | Unsubstituted | 25.4 |

| CH.11 | 3,4,5-trimethoxy | 87.5 |

| CH.19 | 4-phenyl | 35.7 |

| - | 2-methoxy | - |

| - | 4-benzyloxy | - |

| Data adapted from studies on 2'-hydroxychalcone (B22705) analogues. The table demonstrates that multiple methoxy (B1213986) groups significantly enhance inhibitory activity compared to an unsubstituted or phenyl-substituted B-ring. researchgate.net |

Steric Hindrance and Conformational Flexibility

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions or interactions. nih.gov In the case of this compound, the two bulky chlorine atoms in the ortho positions of the B-ring create significant steric strain. As mentioned earlier, this forces the B-ring to adopt a non-planar conformation relative to the rest of the molecule.

This conformational restriction can be advantageous, as it may pre-organize the molecule into a shape that is complementary to a specific biological target, leading to higher potency and selectivity. However, excessive steric bulk can also be detrimental, preventing the molecule from accessing a buried active site in a protein.

Elucidation of Molecular Mechanisms of Action for Specific Activities

Enzyme Inhibition Kinetics and Binding Site Characterization

Detailed enzyme inhibition kinetic studies specifically for this compound are not currently available. However, research on related compounds provides a framework for understanding how chalcones interact with enzymatic targets.

One of the key mechanisms for chalcones is the inhibition of enzymes involved in inflammatory pathways. Derivatives of 2'-hydroxychalcone have been shown to inhibit cyclooxygenase-2 (COX-2) catalyzed prostaglandin E2 production. researchgate.net This inhibition is often linked to the specific substitution patterns on the chalcone's aromatic rings. researchgate.net

In the context of antifungal activity, 2'-hydroxychalcone has been found to target ergosterol (B1671047) in the fungal cell membrane. frontiersin.org Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane, and its disruption is a key mechanism for many antifungal drugs. nih.govnih.gov While the precise binding kinetics were not detailed, the action implies a significant interaction leading to cell wall collapse. frontiersin.org

Furthermore, studies on other dichlorinated aromatic compounds offer insights into how such substitutions can influence enzyme binding. For instance, the enzyme 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum has a tight, hydrophobic binding pocket designed to accommodate 2,6-dichloro-p-hydroquinone. nih.gov The enzyme facilitates the cleavage of the aromatic ring, a critical step in the degradation of environmental pollutants. nih.govnih.gov This highlights how a 2,6-dichloro substitution pattern can be specifically recognized by an enzyme active site.

| Compound/Class | Enzyme/Target | Observed Effect | Reference |

|---|---|---|---|

| 2'-Hydroxychalcone Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin E2 production. | researchgate.net |

| 2'-Hydroxychalcone | Ergosterol | Targets ergosterol, leading to fungal cell wall collapse. | frontiersin.org |

| 2,6-dichloro-p-hydroquinone | PcpA Dioxygenase | Binds to a hydrophobic pocket, leading to aromatic ring cleavage. | nih.gov |

| 2'-Hydroxychalcones | Soybean Lipoxygenase (LOX) | Inhibitory activity, with IC50 values depending on substitution patterns. | nih.gov |

Receptor Interaction and Signaling Pathway Modulation

The parent compound, 2'-hydroxychalcone, is known to modulate several critical signaling pathways, primarily associated with inflammation, cell survival, and stress responses.

A major target of 2'-hydroxychalcone is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmedchemexpress.comtandfonline.com NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. nih.gov 2'-Hydroxychalcone has been shown to inhibit the activation of NF-κB. medchemexpress.comtandfonline.commedchemexpress.com This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.com By blocking NF-κB's translocation to the nucleus, 2'-hydroxychalcone effectively suppresses the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. nih.govtandfonline.com

In breast cancer cells, treatment with 2'-hydroxychalcone leads to significant inhibition of the NF-κB pathway, which is accompanied by the activation of the JNK/MAPK pathway and an induction of endoplasmic reticulum stress. nih.govnih.gov This multi-faceted modulation contributes to its anti-cancer effects. The inhibition of NF-κB by 2'-hydroxychalcone derivatives has also been linked to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net

| Pathway | Modulating Compound | Key Mechanistic Finding | Cellular Context | Reference |

|---|---|---|---|---|

| NF-κB Signaling | 2'-Hydroxychalcone | Inhibits phosphorylation of p-IκB and p-NF-κBp65. | Breast Cancer Cells | medchemexpress.com |

| MAPK Signaling | 2'-Hydroxychalcone | Elevates levels of p-ERK and p-JNK. | Breast Cancer Cells | medchemexpress.com |

| Inflammatory Mediators | 2'-Hydroxychalcone Derivatives | Inhibits production of PGE2, NO, and TNF-α. | Macrophage-like Cells | researchgate.net |

| NF-κB Activation | 2-Hydroxychalcone (B1664081) | Reduces levels of NF-кB and IL-1β. | Asthma Model (mice) | tandfonline.com |

Cellular Uptake and Subcellular Localization Effects

Evidence for the cellular uptake of 2'-hydroxychalcone is demonstrated by its wide range of intracellular effects. Once inside the cell, it influences various organelles and processes, leading to significant cellular responses such as apoptosis and autophagy.

In breast cancer cells, 2'-hydroxychalcone treatment results in an excessive intracellular accumulation of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress is a key event that triggers downstream effects, including endoplasmic reticulum stress and the activation of apoptotic pathways. nih.govresearchgate.net The compound's ability to induce apoptosis is a well-documented outcome of its cellular activity. nih.govresearchgate.net

Furthermore, 2'-hydroxychalcone is a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.govnih.gov Studies have shown that it promotes the formation of autophagy vesicles and ensures a complete autophagic flux in breast cancer cells. nih.gov This process can lead to autophagy-dependent apoptosis, highlighting a crosstalk between these two major cellular degradation pathways. nih.govresearchgate.net

In fungal cells, the action of 2'-hydroxychalcone on the cell membrane and its ability to generate intracellular ROS suggest it effectively crosses the cell wall and localizes to the plasma membrane and cytoplasm. frontiersin.org The compound's effects on mitochondria, including influencing mitochondrial membrane potential, have also been noted in other cell types, indicating its localization to or interaction with this organelle. mdpi.com

| Cellular Effect | Key Observation | Cell Type | Reference |

|---|---|---|---|

| Apoptosis | Induces autophagy-dependent apoptosis; increases cleavage of caspase-3 and PARP. | Breast Cancer Cells | nih.govmedchemexpress.com |

| Autophagy | Promotes accumulation of autophagy vesicles and complete autophagic flux. | Breast Cancer Cells | nih.govmedchemexpress.com |

| Oxidative Stress | Increases intracellular Reactive Oxygen Species (ROS) levels. | Breast Cancer Cells | nih.govnih.gov |

| Cell Death | Induces cell death primarily through necrosis. | Fungal Cells (T. rubrum) | frontiersin.org |

| Endoplasmic Reticulum Stress | Triggers endoplasmic reticulum stress. | Breast Cancer Cells | medchemexpress.com |

Computational and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 2,6-dichloro-2'-hydroxychalcone, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Modes with Enzymes (e.g., LOX, COX)

Molecular docking studies have been employed to investigate the interaction of chalcone (B49325) derivatives with enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are key enzymes in the inflammatory pathway. While specific data for this compound is not extensively available, studies on similar chalcone derivatives provide valuable insights. For instance, docking studies of various chalcone derivatives against COX-2 and 5-LOX have revealed good binding affinities, with some compounds showing values ranging from -7.0 to -8.7 kcal/mol for 5-LOX and -8.0 to -8.7 kcal/mol for COX-2. researchgate.net These studies suggest that the chalcone scaffold is a promising framework for designing dual inhibitors of COX and LOX. researchgate.netnih.gov The interactions typically involve hydrogen bonding and hydrophobic interactions with the active site residues of the enzymes. nih.gov For example, in a study on aurone (B1235358) derivatives, a compound showed a docking score of -4.324 for LOX and -5.843 for COX-2, indicating a higher affinity for the latter. nih.gov

Table 1: Predicted Binding Affinities of Chalcone Derivatives with LOX and COX-2

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Chalcone Derivatives | 5-LOX | -7.0 to -8.7 researchgate.net |

| Chalcone Derivatives | COX-2 | -8.0 to -8.7 researchgate.net |

| Aurone Derivative (WE-4) | LOX | -4.324 nih.gov |

| Aurone Derivative (WE-4) | COX-2 | -5.843 nih.gov |

This table presents a summary of predicted binding affinities from molecular docking studies of various chalcone derivatives with LOX and COX-2 enzymes. The data is indicative of the potential interactions of the chalcone scaffold.

Analysis of Ligand-Receptor Binding (e.g., Estrogen Receptor α)

The estrogen receptor α (ERα) is a crucial target in the treatment of breast cancer. researchgate.netmdpi.com Molecular docking has been utilized to explore the binding of chalcone derivatives to ERα. researchgate.netmdpi.comnih.gov These studies aim to predict the binding energy and interaction modes, which can help in the design of new selective estrogen receptor modulators (SERMs). researchgate.net Research on various chalcone derivatives has demonstrated their potential to bind to the ERα active site, with some compounds exhibiting significant binding energies. nih.govnih.gov For example, a study on new ChalcEA derivatives reported a binding energy of -12.33 kcal/mol for the best derivative. mdpi.comnih.gov The interactions with key amino acid residues in the ERα binding pocket, such as Leu346, Thr347, and Glu353, are crucial for the inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. While specific MD simulation data for this compound is limited, studies on related chalcones and their complexes with biological targets have been conducted. For instance, MD simulations of a chalcone derivative (C4) complexed with the anti-apoptotic protein Bcl-2 showed stability for up to 500 ns. researchgate.net In another study, MD simulations of pyridine (B92270) and thiophene-containing chalcones complexed with protein receptors showed that the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) data were below 2 Å, suggesting stability within the binding pocket and minimal structural changes. researchgate.net These simulations are crucial for validating the docking poses and understanding the dynamic behavior of the ligand in the active site. Research on 2'-hydroxychalcone (B22705) has also utilized on-the-fly trajectory surface-hopping molecular dynamics to investigate photoisomerization mechanisms. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been performed on 2'-hydroxychalcone derivatives to understand their electronic properties and reactivity. researchgate.net These studies often focus on calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other quantum chemical descriptors. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. These calculations provide insights into the molecule's electrophilicity and nucleophilicity, which are crucial for understanding its chemical behavior and potential biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For chalcones, QSAR studies have been conducted to understand the structural requirements for their antibacterial activity. chalcogen.ro In one such study, a QSAR analysis was performed on a series of 2'-hydroxychalcones, resulting in models with high correlation coefficients (R² = 0.918 - 0.997). chalcogen.ro The results indicated that the antibacterial efficiency of these chalcones might be related to their ability to act as bidentate chelating agents, where the ketone group and the 2'-hydroxy group can form coordinate and covalent bonds with metal ions, respectively. chalcogen.ro This chelation could disrupt the function of bacterial metalloproteins. chalcogen.ro

Concluding Perspectives and Future Research Trajectories

Identification of Optimal Structural Motifs for Enhanced Activity

The core structure of chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, offers a versatile scaffold for chemical modification. acs.orgnih.gov For 2,6-dichloro-2'-hydroxychalcone, future research should systematically explore the impact of substitutions on both the A and B rings to enhance biological efficacy.

Key areas of investigation include:

Halogenation: The presence of chlorine atoms on the B-ring is a critical feature. researchgate.net Further studies could explore the effects of substituting chlorine with other halogens like fluorine or bromine, or altering their positions on the ring, to modulate the compound's electronic properties and binding affinities. mdpi.com

Hydroxylation Patterns: The 2'-hydroxy group on the A-ring is known to be important for the biological activity of many chalcones. mdpi.comnih.gov Investigating the impact of additional hydroxyl groups or their placement at different positions on either ring could lead to compounds with improved antioxidant or other therapeutic properties. For instance, a 3,4-dihydroxy substitution pattern on the A-ring has been associated with potent antioxidant effects. nih.gov

Heterocyclic Hybrids: Replacing one or both of the phenyl rings with various heterocyclic systems has proven to be a successful strategy for developing potent chalcone-based drug candidates. acs.orgnih.gov Incorporating nitrogen, oxygen, or sulfur-containing heterocycles could introduce new interaction points with biological targets and enhance the pharmacological profile of this compound analogs.

Exploration of Novel Biological Targets for Therapeutic Development

While chalcones are known to interact with a wide range of biological targets, the specific molecular partners of this compound remain an area ripe for exploration. Current research on related 2'-hydroxychalcones points towards several promising avenues.

Potential biological targets for investigation include:

Protein Tyrosine Phosphatases (PTPs): Derivatives of 2,4,6-trihydroxychalcone have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic pathways. nih.gov Given the structural similarities, this compound and its analogs should be screened against a panel of PTPs to identify potential therapeutic applications in diseases like diabetes and obesity.

Inflammatory Pathway Proteins: 2'-Hydroxychalcone (B22705) has demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α. medchemexpress.comnih.govdovepress.com Future studies should investigate whether this compound shares these properties and identify its specific targets within these inflammatory cascades.

Apoptosis-Related Proteins: The parent compound, 2'-hydroxychalcone, can induce apoptosis through the downregulation of Bcl-2. medchemexpress.com Investigating the pro-apoptotic potential of this compound and its effect on other members of the Bcl-2 family could reveal its utility as an anticancer agent.

Development of Advanced Methodologies for Mechanistic Elucidation

A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its rational development. The application of advanced analytical and computational techniques will be instrumental in this endeavor.

Methodologies to be employed include:

Kinetic and Spectroscopic Studies: Detailed kinetic and spectroscopic analyses can be used to study the mechanisms of reactions involving chalcones, such as their cyclization to flavanones in alkaline conditions. rsc.org These studies provide insights into the compound's stability and reactivity.

Network Pharmacology and Bioinformatics: These approaches can be used to predict potential protein targets and understand the broader biological pathways affected by the compound. nih.govdovepress.com This can help in formulating hypotheses for further experimental validation.

Molecular Docking and Dynamics Simulations: Computational modeling can provide valuable insights into the binding modes and interactions of this compound with its biological targets. nih.gov This information is critical for understanding the structure-activity relationships and for the rational design of more potent analogs.

Strategies for Designing Next-Generation Chalcone-Based Bioactive Compounds

The knowledge gained from the aforementioned research areas will inform the design of next-generation chalcone-based compounds with enhanced therapeutic potential. The overarching strategy will involve a multi-pronged approach combining chemical synthesis, biological evaluation, and computational modeling.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives will be essential to build comprehensive SAR models. researchgate.net These models will guide the design of compounds with optimized activity and selectivity.

Dual-Mechanism Antioxidants: Building on the finding that some chalcones can act as both direct free radical scavengers and indirect antioxidants by activating the NRF2/ARE pathway, new analogs of this compound could be designed to possess this dual functionality for applications in diseases associated with oxidative stress. nih.gov

Hybrid Drug Design: The chalcone (B49325) scaffold can be conjugated with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. mdpi.com This approach could lead to the development of novel therapeutics with improved efficacy and a lower propensity for drug resistance.

By pursuing these research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-2'-hydroxychalcone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between 2,6-dichloroacetophenone and 2-hydroxybenzaldehyde under acidic or basic conditions. Use ACS-grade reagents (e.g., HCl, H₂O₂) for reproducibility . Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. Validate purity using HPLC with a Gemini-NXC18 column (3 μm particle size) and a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min . Confirm structural integrity via LC-MS/MS in positive/negative ion modes, monitoring fragmentation patterns (e.g., m/z 296.9 [M-H]⁻ for deprotonated molecular ion) .

Q. Which analytical techniques are optimal for characterizing this compound, and what key parameters should be reported?

- Methodological Answer :

Q. What initial biological screening assays are appropriate to evaluate the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assays in lipid-loaded HepG2 cells, measuring IC₅₀ values under oxidative stress conditions (e.g., 24-hour exposure, 10–100 μM range) .

- Anti-inflammatory activity : Quantify TNF-α-induced ICAM-1/VCAM-1 expression in HaCaT keratinocytes via RT-PCR or Western blot, comparing NF-κB inhibition to 2'-hydroxychalcone derivatives .

- Antioxidant activity : Assess DPPH radical scavenging at 517 nm, reporting EC₅₀ values relative to ascorbic acid .

Advanced Research Questions

Q. How can researchers investigate the mechanism of this compound in modulating inflammatory markers like ICAM-1?

- Methodological Answer :

- Pathway inhibition : Use siRNA knockdown of HO-1 or NRF2 in HaCaT cells to assess dependency on antioxidant pathways. Compare ICAM-1 suppression with/without HO-1 inhibitors (e.g., zinc protoporphyrin IX) .

- NF-κB translocation : Perform immunofluorescence staining for p65 subunit nuclear translocation post-TNF-α stimulation. Quantify using confocal microscopy and ImageJ analysis .

- Transcriptome profiling : Conduct RNA-seq on treated cells to identify downstream targets (e.g., SELE, VCAM1) and validate via qPCR .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo cytotoxicity data for halogenated chalcones?

- Methodological Answer :

- Metabolic stability : Assess hepatic metabolism using microsomal incubations (e.g., human liver S9 fraction) to identify rapid degradation products .

- Bioavailability optimization : Formulate nanoemulsions (e.g., 100 nm particles via high-pressure homogenization) to enhance solubility and test in zebrafish (Danio rerio) models .

- Comparative LC-MS/MS : Analyze plasma/tissue samples from in vivo studies to quantify parent compound vs. metabolites, correlating with toxicity endpoints .

Q. What methodologies are recommended for studying the biocatalytic transformation of this compound in microbial models?

- Methodological Answer :

- Cyanobacterial biotransformation : Incubate with A. laxa cultures for 14 days in Z8 medium. Extract metabolites using methanol/ultrasonication, followed by SPE cleanup (OASIS MCX sorbent) to remove chlorophyll interference .

- Product identification : Monitor dihydrochalcone formation via LC-MS/MS (e.g., m/z 298.9 [M-H]⁻ for reduced product) and compare retention times with synthetic standards .

- Enzyme characterization : Isolate cyanobacterial hydrolases via ammonium sulfate precipitation and assess substrate specificity using Michaelis-Menten kinetics .

Contradictions and Validation

- Discrepancies in cytotoxicity : Variations in lipid-loading protocols (e.g., oleic acid vs. palmitate in HepG2 cells) may alter oxidative stress responses. Standardize cell culture conditions and validate with ROS probes (e.g., DCFH-DA) .

- Analytical variability : FAPA-MS may yield different fragmentation patterns than ESI-MS. Cross-validate results using multiple ionization sources and reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.